molecular formula C9H11BrO3S B8604189 2-Bromophenethyl methanesulfonate

2-Bromophenethyl methanesulfonate

Cat. No.: B8604189
M. Wt: 279.15 g/mol
InChI Key: JCQOJOSYZAGBGX-UHFFFAOYSA-N
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Description

2-Bromophenethyl methanesulfonate (C₉H₁₁BrO₃S) is an organobromine compound featuring a methanesulfonate ester group attached to a phenethyl moiety substituted with bromine at the ortho position. The methanesulfonate group (-OSO₂CH₃) serves as a leaving group, making the compound a potent alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

2-(2-bromophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H11BrO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3

InChI Key

JCQOJOSYZAGBGX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • Methyl methanesulfonate (MMS, C₂H₆O₃S) : A well-studied alkylating agent used in genetic toxicology research.
  • Lead methanesulfonate (Pb(CH₃SO₃)₂) : A heavy metal-containing compound with industrial applications.
  • Ethyl methanesulfonate (EMS, C₃H₈O₃S) : A mutagenic agent similar to MMS but with a longer alkyl chain.
  • Phenethyl methanesulfonate (C₉H₁₂O₃S): A non-brominated analog of 2-bromophenethyl methanesulfonate.

Comparative Data Table

Compound Molecular Formula Physical State Reactivity Toxicity (Key Effects) Applications
This compound C₉H₁₁BrO₃S Solid* High (enhanced by bromine) Likely mutagenic (inferred from structural analogs) Organic synthesis, alkylation reactions
Methyl methanesulfonate (MMS) C₂H₆O₃S Liquid Moderate LD₅₀ (rat): 200 mg/kg; DNA damage Genetic toxicology studies
Lead methanesulfonate Pb(CH₃SO₃)₂ Liquid Low (non-alkylating) Heavy metal toxicity (CNS, blood) Electroplating, battery manufacturing
Ethyl methanesulfonate (EMS) C₃H₈O₃S Liquid Moderate LD₅₀ (rat): 350 mg/kg; mutagenic Mutagenesis studies

*Inferred based on aromatic substituent increasing molecular weight.

Reactivity and Mechanism

  • Steric hindrance from the bulky phenethyl group may limit accessibility in some reactions.
  • MMS and EMS: Smaller alkyl groups (methyl/ethyl) enable rapid diffusion across cell membranes, making them potent genotoxins. MMS exhibits a p53-normalized concentration of 200 μM in DNA damage studies .
  • Lead methanesulfonate : Reactivity driven by lead’s electrochemical properties rather than alkylation; used in electroplating .

Toxicological Profiles

  • This compound : Expected to combine alkylating toxicity (similar to MMS) with bromine-associated risks (e.g., bioaccumulation). Direct data are lacking, necessitating caution.
  • MMS : Induces DNA strand breaks and p53 activation at 200 μM, with a steep dose-response curve .

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